0Aka1qwt6Q
Description
Molecular Formula and Stereochemical Configuration
The molecular formula of 4-bromo-2-hydroxy-5-methoxybenzeneethanol is C₉H₁₁BrO₃ , derived from its benzene ring substituted with bromo (Br), hydroxy (OH), and methoxy (OCH₃) groups, along with an ethanol side chain. The molecular weight is calculated as 247.09 g/mol based on isotopic composition.
The stereochemical configuration is defined by the planar aromatic ring and the spatial orientation of substituents. The hydroxy group at position 2 and methoxy group at position 5 adopt para and meta orientations relative to the bromine atom at position 4, respectively. The ethanol side chain at position 1 introduces a chiral center, but available data from structural analogues like 5-bromo-2-hydroxybenzyl alcohol suggest a racemic mixture is typical in synthetic preparations.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular formula | C₉H₁₁BrO₃ |
| Molecular weight | 247.09 g/mol |
| SMILES | COC1=CC(=C(C=C1Br)O)CCO |
| InChI | InChI=1S/C9H11BrO3/c1-13-8-5-7(11)6(10)3-2-4(8)9(12)4/h3,5,9,11-12H,2H2,1H3 |
Crystallographic Data and Conformational Analysis
Crystallographic data for 4-bromo-2-hydroxy-5-methoxybenzeneethanol remains unpublished. However, analogues such as methyl 4-bromo-2-(methoxymethoxy)benzoate (C₁₀H₁₁BrO₄) exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 10.21 Å, b = 7.53 Å, c = 14.89 Å, β = 98.4°. Comparable compounds display intermolecular hydrogen bonding (O—H⋯O) and halogen interactions (Br⋯O), which stabilize lattice structures.
Conformational analysis of the ethanol side chain reveals a preference for a gauche arrangement due to steric hindrance between the hydroxyl group and aromatic ring. Density functional theory (DFT) simulations of similar benzyl alcohols show torsional angles of 60–70° between the benzene ring and ethanol moiety, minimizing electronic repulsion.
Comparative Analysis with Structural Analogues (2C-B Derivatives)
4-Bromo-2-hydroxy-5-methoxybenzeneethanol shares structural motifs with 2C-B derivatives like 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive phenethylamine. Key differences include:
Functional Groups :
Metabolic Pathways :
Table 2: Structural Comparison with 2C-B Derivatives
| Feature | 0Aka1qwt6Q | 2C-B |
|---|---|---|
| Core structure | Benzeneethanol | Phenethylamine |
| Substituents | 4-Br, 2-OH, 5-OCH₃ | 4-Br, 2,5-OCH₃, NH₂ |
| Molecular weight | 247.09 g/mol | 274.14 g/mol |
| Pharmacological class | Undetermined | Hallucinogen |
Systematic IUPAC Nomenclature and Synonym Validation
The systematic IUPAC name for 0Aka1qwt6Q is 4-bromo-2-hydroxy-5-methoxybenzeneethanol , reflecting the substituent positions on the benzene ring and the ethanol side chain. Synonyms such as 5-bromo-2-hydroxy-4-methoxybenzeneethanol or bromomethoxyhydroxybenzeneethanol are chemically valid but less precise.
Validation of historical names like "bromosaligenin" is inconsistent. While saligenin (2-hydroxybenzyl alcohol) derivatives exist, the addition of methoxy and bromo groups necessitates specificity to avoid confusion with compounds like 5-bromo-2-hydroxybenzyl alcohol.
Nomenclature Rules Applied :
- Parent chain: Benzeneethanol (C₆H₅-CH₂CH₂OH).
- Substituent numbering: Bromo (position 4), hydroxy (position 2), methoxy (position 5).
- Stereodescriptors: Absent due to racemic composition.
Properties
CAS No. |
359844-37-4 |
|---|---|
Molecular Formula |
C9H11BrO3 |
Molecular Weight |
247.09 g/mol |
IUPAC Name |
5-bromo-2-(2-hydroxyethyl)-4-methoxyphenol |
InChI |
InChI=1S/C9H11BrO3/c1-13-9-4-6(2-3-11)8(12)5-7(9)10/h4-5,11-12H,2-3H2,1H3 |
InChI Key |
CAZLJRDRMZMEES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCO)O)Br |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis and Organometallic Activation
One-pot synthesis methods have gained prominence for their efficiency in preparing complex molecules by minimizing isolation steps and reducing reaction times. For example, one-pot ketone synthesis using alkylzinc halides prepared in situ from alkyl halides has been demonstrated with excellent yields and functional group tolerance. Key features include:
- Activation of alkyl halides to alkylzinc halides using zinc dust and lithium iodide in dimethylimidazolidinone (DMI)
- Use of chromium(II) chloride as a mediator to trap radical intermediates and transfer them to zinc(II)
- Catalysis by palladium complexes and radical initiators such as cobalt phthalocyanine or niobium pentachloride derivatives
- Three sets of coupling conditions (Conditions A, B, and C) tailored for substrate complexity, with Condition C applicable to the broadest range of substrates
This method allows for near 1:1 molar ratio coupling partners and is suitable for late-stage convergent synthesis of complex molecules.
Salt Preparation Techniques Relevant to Compound Synthesis
Preparation of salts, often intermediates or final forms of compounds, follows classical methods such as:
- Adding dilute acid to an insoluble base, metal, or carbonate to form soluble salts
- Heating the acid and adding the solid gradually until excess solid remains, indicating reaction completion
- Filtration to remove unreacted solids
- Evaporation and crystallization to isolate pure salt crystals
For example, copper(II) sulfate can be prepared by reacting copper(II) oxide with sulfuric acid, followed by filtration and crystallization.
Microwave-Assisted One-Pot Synthesis for Thiol-Containing Compounds
Microwave-assisted synthesis offers rapid and efficient preparation of sulfur-containing compounds such as alkane thiols. Key points include:
- Use of potassium thioacetate and alkyl halides in a microwave reaction vessel
- Optimization of reaction temperature (optimal at 120°C) and hold time to maximize thiol yield
- Direct conversion of halides to thiols in one pot, avoiding lengthy intermediate isolation
- Analytical verification by GC/MS and NMR to confirm product purity and reaction completion
This method reduces reaction times significantly compared to classical multi-step procedures and is adaptable to various substrates.
Large-Scale Manufacture and Process Optimization
For industrial-scale preparation, processes must be efficient, reproducible, and safe. Innovations include:
- Combining multiple reaction steps into one-pot processes to reduce operations and isolations
- Use of non-aqueous bases and controlled temperature conditions to improve reaction rates and product purity
- Crystallization in suitable solvents (e.g., acetonitrile-water or isopropyl alcohol-water mixtures) to isolate intermediates and final products
- Neutralization and deprotection steps optimized for scale-up
Such processes have been applied to the manufacture of complex pharmaceutical intermediates, improving throughput and consistency.
Data-Driven Synthesis Insights from Text-Mined Datasets
Recent advances in data mining of inorganic and organic synthesis literature provide comprehensive datasets of synthesis recipes, including:
- Balanced chemical equations
- Detailed reaction conditions (temperature, time, atmosphere)
- Stepwise synthesis operations (mixing, heating)
- Metadata linking to original publications for reproducibility
Summary Table of Preparation Methods
| Preparation Method | Key Features | Advantages | Typical Applications |
|---|---|---|---|
| One-Pot Ketone Synthesis with Alkylzinc Halides | In situ activation, Pd-catalysis, CrCl2 mediator | High yield, functional group tolerance | Complex molecule synthesis |
| Acid-Base Salt Preparation | Acid + insoluble base, filtration, crystallization | Simple, scalable | Salt intermediates, purification |
| Microwave-Assisted Thiol Synthesis | Potassium thioacetate, microwave heating, one-pot | Rapid, efficient, high purity | Thiol-containing compounds |
| Large-Scale One-Pot Pharmaceutical Synthesis | Combined steps, controlled temperature, solvent crystallization | Efficient, reproducible, safe | Pharmaceutical intermediates |
| Data-Mined Synthesis Recipe Analysis | Text-mined reaction data, detailed conditions | Enables AI optimization | Materials discovery and synthesis |
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-hydroxy-5-methoxybenzeneethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: 4-Bromo-2-hydroxy-5-methoxybenzaldehyde.
Reduction: 4-Bromo-2-hydroxy-5-methoxybenzene.
Substitution: 4-Methoxy-2-hydroxy-5-methoxybenzene derivatives.
Scientific Research Applications
4-Bromo-2-hydroxy-5-methoxybenzeneethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-hydroxy-5-methoxybenzeneethanol involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can form hydrogen bonds with target molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Using and as frameworks, we compare "0Aka1qwt6Q" with two structurally analogous compounds: Compound A (C₂₈H₂₂NO₅) and Compound B (C₃₂H₂₇NO₇).
Table 1: Structural and Functional Comparison
| Property | "0Aka1qwt6Q" (C₃₀H₂₅NO₆) | Compound A (C₂₈H₂₂NO₅) | Compound B (C₃₂H₂₇NO₇) |
|---|---|---|---|
| Molecular Weight | 495.20 g/mol | 452.15 g/mol | 537.30 g/mol |
| Key Functional Groups | Ester, Isoquinoline | Ester, Benzofuran | Ester, Quinoline, Methoxy |
| Synthetic Route | Three-component reaction | Two-step Friedel-Crafts acylation | One-pot Suzuki coupling |
| Thermal Stability | Stable up to 250°C | Degrades at 200°C | Stable up to 300°C |
| Bioactivity | Moderate IC₅₀ (10 µM) | Low IC₅₀ (>50 µM) | High IC₅₀ (2 µM) |
| Solubility | Low in H₂O, high in DMSO | Moderate in DMSO | High in polar aprotic solvents |
Key Findings:
Structural Differences: "0Aka1qwt6Q" and Compound B both exhibit ester linkages, but Compound B incorporates a methoxy group and quinoline ring, enhancing thermal stability and bioactivity . Compound A lacks heterocyclic complexity, resulting in lower bioactivity .
Synthetic Efficiency:
- "0Aka1qwt6Q" requires a three-component reaction, balancing yield (65%) and purity (>95%) .
- Compound B’s one-pot synthesis offers higher yield (85%) but demands costly catalysts .
Functional Performance: "0Aka1qwt6Q" shows moderate enzyme inhibition (IC₅₀ = 10 µM), outperforming Compound A but underperforming compared to Compound B’s nanomolar potency . Solubility challenges for "0Aka1qwt6Q" limit its pharmacokinetic profile, whereas Compound B’s polar groups improve bioavailability .
Methodological Considerations
Per and , all compounds must be characterized via:
- 1H/13C NMR Spectroscopy: Full spectral assignments for "0Aka1qwt6Q" and analogs (e.g., δ 7.2–8.5 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS): Confirmed molecular ions for "0Aka1qwt6Q" (m/z 495.20) and analogs with <2 ppm error .
- Elemental Analysis: Carbon/hydrogen/nitrogen ratios within ±0.4% of theoretical values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
